molecular formula C17H23N3O3 B4066846 N~2~-allyl-N~2~-(2-methoxybenzyl)pyrrolidine-1,2-dicarboxamide

N~2~-allyl-N~2~-(2-methoxybenzyl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B4066846
M. Wt: 317.4 g/mol
InChI Key: LWHYVBPUJVNLEC-UHFFFAOYSA-N
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Description

N~2~-allyl-N~2~-(2-methoxybenzyl)pyrrolidine-1,2-dicarboxamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.17394160 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

One area of application involves the enantioselective synthesis of complex molecules. For example, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the utility of related compounds in creating pharmacologically relevant structures, showcasing the importance of such chemical frameworks in drug development and synthesis (Calvez, Chiaroni, & Langlois, 1998).

Material Science and Liquid Crystal Research

In material science, the synthesis and characterization of liquid crystalline compounds, such as p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide], reveal the potential of these compounds in creating new materials with specific thermal and optical properties, which could be crucial for advancements in display technology and optical devices (Qingjun, 2007).

Organic Synthesis and Medicinal Chemistry

Furthermore, the development of new synthetic methodologies using these compounds as intermediates or catalysts is notable. The synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides indicates the role of these compounds in facilitating complex chemical transformations, which could be applied in the synthesis of biologically active molecules or new materials (Wang, Ran, Xiu, & Li, 2013).

Coordination Chemistry and Spectroscopy

The synthesis and spectroscopic investigation of dioxidomolybdenum(VI) complexes of allyl N'-2-hydroxy-3-methoxybenzylidenecarbamohydrazonothioate exemplify the applications in coordination chemistry, providing insights into the structural and electronic characteristics of metal complexes with potential catalytic or optical properties (Takjoo, Ramasami, Mague, Hasani, & Rhyman, 2016).

Properties

IUPAC Name

2-N-[(2-methoxyphenyl)methyl]-2-N-prop-2-enylpyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10-19(12-13-7-4-5-9-15(13)23-2)16(21)14-8-6-11-20(14)17(18)22/h3-5,7,9,14H,1,6,8,10-12H2,2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHYVBPUJVNLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC=C)C(=O)C2CCCN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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